molecular formula C14H18ClNO3S B2594040 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1448064-88-7

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2594040
CAS No.: 1448064-88-7
M. Wt: 315.81
InChI Key: GHERDJOSUCKJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound with the molecular formula C16H22ClNO3S. This chemical entity is built around an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in medicinal chemistry and drug discovery due to its properties as a saturated bioisostere . The structure features a 4-chlorophenylsulfonyl group attached to the azetidine ring, a functional group combination that can influence the molecule's electronic properties and binding characteristics. The 2,2-dimethylpropan-1-one (pivaloyl) moiety provides steric bulk and can be used to modulate the compound's metabolic stability. Azetidines, as constrained ring systems, are valuable scaffolds for the development of pharmacologically active compounds and are frequently explored in the synthesis of molecules for neuroscientific and other therapeutic applications . This specific combination of functional groups makes this compound a potentially valuable intermediate or building block for researchers working in organic synthesis methodology, heterocyclic chemistry, and the development of novel molecules for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-14(2,3)13(17)16-8-12(9-16)20(18,19)11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHERDJOSUCKJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction where the azetidine ring is reacted with 4-chlorobenzenesulfonyl chloride.

    Final Coupling: The final step involves coupling the intermediate with 2,2-dimethylpropan-1-one under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The sulfonyl group is known to form strong interactions with amino acid residues, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring may also play a role in binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous molecules, focusing on substituents, synthetic efficiency, and biological activity.

Structural Analogues and Their Properties

Table 1: Key Structural Analogues and Comparative Data
Compound Name Core Structure Differences Molecular Weight (g/mol) Synthetic Yield (%) Biological Activity Reference
Target Compound Azetidine, 4-ClPhSO2, 2,2-dimethylpropanone ~343.86* Not reported Not reported N/A
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha) Lacks azetidine and sulfonyl groups 198.65 80 None reported
3-[(5-{1-[(4-ClPhSO2)-3-piperidinyl}-oxadiazol-2-yl)sulfanyl]propanamide (7a–q) Piperidine instead of azetidine, oxadiazole ~500–550† Varies (multistep) Cytotoxic (IC50: 2–15 µM)‡
(E)-1-(4-ClPh)-3-p-tolylprop-2-en-1-one (C1) α,β-unsaturated ketone, no heterocycle 270.74 Not specified Moderate cytotoxicity
1-(4-ClPh)-2-cyclopropylpropan-1-one Cyclopropyl substituent, no sulfonyl/azetidine 210.69 Not reported Not reported

*Calculated using standard atomic weights.
†Estimated based on substituent variations in .
‡Activity against human leukemia (HL-60) and breast cancer (MCF-7) cell lines.

Key Observations

Impact of Heterocyclic Rings :

  • The target compound’s azetidine ring confers steric constraints distinct from the piperidine-based derivatives in . Piperidine analogues (e.g., 7a–q) exhibit confirmed cytotoxicity, suggesting that nitrogen-containing rings enhance bioactivity. However, azetidine’s smaller ring size may alter binding kinetics or metabolic stability.
  • The absence of a heterocycle in 3ha and C1 correlates with reduced complexity and lower bioactivity, underscoring the importance of the azetidine-sulfonyl motif.

This feature is absent in 3ha and C1, which may explain their lack of reported cytotoxicity.

Synthetic Efficiency :

  • The target compound’s synthesis likely involves sulfonylation of azetidine followed by ketone coupling, a process more complex than the decarboxylative alkylation used for 3ha . Multistep protocols for piperidine-based derivatives (7a–q) yield variable efficiencies, highlighting challenges in scaling up sulfonyl-heterocycle syntheses .

Biological Activity :

  • The α,β-unsaturated ketone in C1 shows moderate cytotoxicity, likely due to Michael acceptor properties. However, its activity is inferior to sulfonyl-piperidine derivatives (7a–q), emphasizing the synergistic role of sulfonyl and heterocyclic groups.

Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview of this compound's therapeutic potential.

Chemical Structure and Properties

The compound features a unique structural framework comprising an azetidine ring, a sulfonyl group, and a dimethylpropanone moiety. Its molecular formula is C15H18ClN3O3S, with a molecular weight of approximately 383.87 g/mol.

Structural Features

Feature Description
Azetidine Ring Contributes to diverse pharmacological properties
Sulfonyl Group Enhances interaction with biological targets
Dimethylpropanone Moiety Imparts unique chemical reactivity

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the sulfonamide group is critical for its activity against various bacterial strains. Compounds with similar structural motifs have shown promising results in inhibiting pathogenic bacteria.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has indicated that azetidine derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific signaling pathways. The sulfonyl group may enhance this effect by promoting interactions with cancer-related targets.

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases have been documented for related compounds. These enzymes are crucial in multiple physiological processes, and their inhibition could lead to therapeutic applications in neurodegenerative diseases and other conditions.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.
  • Anticancer Activity : In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines by up to 70% at concentrations of 50 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Binding : The azetidine ring may facilitate binding to enzyme active sites, inhibiting their function.
  • Apoptosis Induction : Interaction with cellular pathways involved in apoptosis may lead to increased cancer cell death.
  • Antimicrobial Action : The sulfonamide group may disrupt bacterial metabolic processes, leading to growth inhibition.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare sulfonyl-azetidine derivatives like 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one?

  • Synthesis typically involves sulfonylation of azetidine intermediates followed by coupling with ketone moieties. For analogs, Claisen-Schmidt condensation under acidic conditions (e.g., thionyl chloride in ethanol) is used, with stoichiometric control to optimize yields. Purification via recrystallization or column chromatography is critical, as demonstrated in the isolation of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one . Reaction conditions such as temperature (e.g., 100–123 K for crystallization) and solvent polarity significantly influence product stability .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to confirm the molecular structure of this compound?

  • SCXRD provides precise bond lengths, angles, and intermolecular interactions. For example, studies on (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one revealed a mean C–C bond length of 0.004 Å and an R factor of 0.054, with data collected at 123 K . Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) are mapped to explain crystal packing, as seen in 1-(4-Chlorophenyl)-2-[4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxo-2H-1,6,2-benzothiazin-2-yl]ethanone .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • DFT calculations (e.g., B3LYP/6-311G(d,p) level) analyze frontier molecular orbitals (FMOs), electrostatic potential (ESP) maps, and charge distribution. For instance, studies on (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one linked electron-deficient sulfonyl regions to enhanced antimicrobial activity . These models guide synthetic modifications, such as introducing electron-withdrawing groups to stabilize transition states in nucleophilic substitutions .

Q. What methodologies resolve discrepancies between spectroscopic data (NMR/IR) and crystallographic results during structural analysis?

  • Discrepancies may arise from dynamic processes (e.g., tautomerism) or solid-state vs. solution-state differences. Strategies include:

  • Variable-temperature NMR to detect conformational changes.
  • 2D NMR techniques (HSQC, HMBC) to confirm connectivity.
  • DFT-computed IR spectra to validate experimental vibrational modes.
    For example, crystallographic non-planar conformations in 1-(4-Chlorophenyl) derivatives were reconciled with solution-phase NMR via solvent polarity adjustments .

Q. What experimental designs ensure robust evaluation of this compound’s antimicrobial activity?

  • Follow standardized protocols (e.g., CLSI broth microdilution) with:

  • Positive controls (e.g., ciprofloxacin) and multiple replicates to minimize variability.
  • Concentration gradients (e.g., 6.25–100 µg/mL) to determine minimum inhibitory concentrations (MICs) .
  • Randomized block designs (split-plot or split-split-plot) to account for batch variability, as seen in agricultural studies . Statistical tools like ANOVA assess significance, while phenotypic assays (e.g., zone of inhibition) complement MIC data.

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC/HPLC and optimize sulfonylation pH to prevent azetidine ring strain .
  • Crystallographic Refinement : Use software like SHELX for data refinement, ensuring a data-to-parameter ratio >14.7 to validate models .
  • Computational Validation : Cross-validate DFT results with experimental UV-Vis spectra to confirm charge-transfer transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.